molecular formula C13H15N3O4 B1621045 4-(4-carbamoylpiperazine-1-carbonyl)benzoic Acid CAS No. 693790-30-6

4-(4-carbamoylpiperazine-1-carbonyl)benzoic Acid

Cat. No.: B1621045
CAS No.: 693790-30-6
M. Wt: 277.28 g/mol
InChI Key: FTRXUHGDZLTZEC-UHFFFAOYSA-N
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Description

4-(4-carbamoylpiperazine-1-carbonyl)benzoic acid is a chemical compound with the molecular formula C13H15N3O4 and a molecular weight of 277.28 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a carbamoyl group and a benzoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-carbamoylpiperazine-1-carbonyl)benzoic acid typically involves the reaction of piperazine with a suitable carbamoylating agent, followed by the introduction of the benzoic acid moiety. One common method involves the use of carbamoyl chloride and piperazine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-carbamoylpiperazine-1-carbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

4-(4-carbamoylpiperazine-1-carbonyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-carbamoylpiperazine-1-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(4-carbamoylpiperazine-1-carbonyl)benzoic acid: Known for its unique structure and potential biological activities.

    4-(4-carbamoylpiperazine-1-carbonyl)phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.

    4-(4-carbamoylpiperazine-1-carbonyl)benzamide: Contains a benzamide group instead of benzoic acid.

Uniqueness

This compound is unique due to its specific combination of a piperazine ring, carbamoyl group, and benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-(4-carbamoylpiperazine-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c14-13(20)16-7-5-15(6-8-16)11(17)9-1-3-10(4-2-9)12(18)19/h1-4H,5-8H2,(H2,14,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRXUHGDZLTZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373856
Record name 4-(4-carbamoylpiperazine-1-carbonyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693790-30-6
Record name 4-(4-carbamoylpiperazine-1-carbonyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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